3-(2,2-Dimethyl-1,3-dioxolan-4-yl)propan-1-ol
Overview
Description
3-(2,2-Dimethyl-1,3-dioxolan-4-yl)propan-1-ol is an organic compound with the molecular formula C8H16O3 and a molecular weight of 160.21 g/mol . It is a liquid at room temperature with a density of 0.996 g/cm³ and a boiling point of 221°C at 760 mmHg . This compound is known for its applications in various fields, including chemistry and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,2-Dimethyl-1,3-dioxolan-4-yl)propan-1-ol typically involves the reaction of 1,2,5-pentanetriol with acetone in the presence of an acid catalyst to form the dioxolane ring . The reaction conditions often include refluxing the mixture at elevated temperatures to ensure complete conversion.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of optimized catalysts and reaction conditions ensures the scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
3-(2,2-Dimethyl-1,3-dioxolan-4-yl)propan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or carboxylic acids, while reduction can produce various alcohol derivatives.
Scientific Research Applications
3-(2,2-Dimethyl-1,3-dioxolan-4-yl)propan-1-ol has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a solvent in various chemical reactions.
Biology: The compound is utilized in the synthesis of biologically active molecules and as a stabilizer for certain biochemical compounds.
Medicine: It serves as an intermediate in the production of pharmaceuticals and other therapeutic agents.
Industry: The compound is employed in the manufacture of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-(2,2-Dimethyl-1,3-dioxolan-4-yl)propan-1-ol involves its interaction with various molecular targets and pathways. The hydroxyl group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and stability. The dioxolane ring provides structural rigidity, which can affect the compound’s overall behavior in different environments.
Comparison with Similar Compounds
Similar Compounds
2,2-Dimethyl-1,3-dioxolane-4-methanol: This compound shares the dioxolane ring structure but differs in the position and nature of the hydroxyl group.
1,3-Dioxolane-4-methanol: Similar in structure but lacks the dimethyl substitution on the dioxolane ring.
Uniqueness
3-(2,2-Dimethyl-1,3-dioxolan-4-yl)propan-1-ol is unique due to its specific substitution pattern, which imparts distinct physical and chemical properties. The presence of the dioxolane ring and the hydroxyl group makes it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
3-(2,2-dimethyl-1,3-dioxolan-4-yl)propan-1-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16O3/c1-8(2)10-6-7(11-8)4-3-5-9/h7,9H,3-6H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BSLDYXOPGSOQGZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OCC(O1)CCCO)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40282782 | |
Record name | 3-(2,2-dimethyl-1,3-dioxolan-4-yl)propan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40282782 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6318-30-5 | |
Record name | NSC27977 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=27977 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 3-(2,2-dimethyl-1,3-dioxolan-4-yl)propan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40282782 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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